molecular formula C19H17FN2O B5773021 (E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

Cat. No.: B5773021
M. Wt: 308.3 g/mol
InChI Key: ITYITFZNWZKCPL-LGMDPLHJSA-N
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Description

(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is an organic compound that features a fluorophenyl group and a morpholinylphenyl group connected by a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-morpholinobenzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate.

    Final Step: The intermediate is then subjected to a Knoevenagel condensation reaction to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
  • (E)-2-(4-bromophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-18-5-3-16(4-6-18)17(14-21)13-15-1-7-19(8-2-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYITFZNWZKCPL-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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